molecular formula C18H24N2O3 B8785562 2-(Heptyloxy)-6-(1-nitroethyl)quinoline

2-(Heptyloxy)-6-(1-nitroethyl)quinoline

Cat. No.: B8785562
M. Wt: 316.4 g/mol
InChI Key: HLILETXVYATOAJ-UHFFFAOYSA-N
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Description

Contextualization of 2-(Heptyloxy)-6-(1-nitroethyl)quinoline within Advanced Heterocyclic Chemistry

This compound is a polysubstituted quinoline (B57606) derivative. Its structure is characterized by three key features: the quinoline core, a heptyloxy group at the 2-position, and a 1-nitroethyl group at the 6-position. The alkoxy group at the C2 position and the nitroalkyl group at the C6 position are significant modifications to the fundamental quinoline structure. mdpi.com The functionalization at these positions is crucial in tuning the electronic properties and steric profile of the molecule, which in turn can influence its reactivity and potential applications. rsc.orgrsc.org Research into the direct C-H functionalization of quinolines is an active area, although the C6 position has been less explored compared to others. mdpi.com

Academic Significance of Quinoline Architectures in Contemporary Organic Synthesis Research

Quinoline and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. mdpi.com Beyond their pharmaceutical importance, quinoline architectures are of great interest in organic synthesis. The development of novel synthetic methodologies for the construction and functionalization of the quinoline ring is a testament to its importance. organic-chemistry.orgresearchgate.net The reactivity of the quinoline ring allows for a variety of transformations, making it a versatile platform for creating complex molecular structures. nih.gov The introduction of substituents at various positions of the quinoline ring can significantly alter its chemical and physical properties, a principle that is fundamental to the design of new functional molecules. acs.org

Role of Nitroalkane Moieties in Advanced Organic Transformations and Material Science Precursors

The nitro group is one of the most versatile functional groups in organic synthesis. uts.edu.auwiley.com Nitroalkanes, in particular, are valuable precursors for a wide array of other functional groups. pageplace.de They can act as carbon nucleophiles in their nitronate form, participating in classic carbon-carbon bond-forming reactions such as the Henry (nitro-aldol) reaction and Michael additions. organic-chemistry.org This reactivity makes them powerful tools for the construction of complex organic molecules. wikipedia.org Furthermore, the nitro group's strong electron-withdrawing nature influences the electronic properties of the molecule to which it is attached. In the context of materials science, nitro compounds can serve as precursors to polymers and other functional materials. researchgate.net

Overview of Research Trajectories for Novel Quinoline-Based Scaffolds

Current research on quinoline-based scaffolds is multifaceted. A significant trajectory involves the development of new synthetic methods to access novel substitution patterns on the quinoline ring. organic-chemistry.org This includes the exploration of transition-metal-catalyzed cross-coupling reactions and C-H activation strategies to introduce functional groups with high regioselectivity. rsc.orgrsc.org Another major research direction is the incorporation of quinoline scaffolds into larger, more complex molecular systems, including polymers and macrocycles, to create materials with tailored optical, electronic, or catalytic properties. researchgate.netmdpi.commdpi.com The design of quinoline derivatives that can act as sensors or molecular probes is also an area of growing interest. nih.gov The specific combination of a long-chain alkoxy group and a reactive nitroalkyl substituent in this compound suggests potential research avenues in the development of functional materials or as a versatile intermediate for further synthetic elaborations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

2-heptoxy-6-(1-nitroethyl)quinoline

InChI

InChI=1S/C18H24N2O3/c1-3-4-5-6-7-12-23-18-11-9-16-13-15(14(2)20(21)22)8-10-17(16)19-18/h8-11,13-14H,3-7,12H2,1-2H3

InChI Key

HLILETXVYATOAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=NC2=C(C=C1)C=C(C=C2)C(C)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Heptyloxy 6 1 Nitroethyl Quinoline

Retrosynthetic Analysis of the 2-(Heptyloxy)-6-(1-nitroethyl)quinoline Framework

A retrosynthetic analysis of this compound provides a roadmap for its synthesis by systematically deconstructing the molecule into simpler, commercially available starting materials. The primary disconnections are centered around the formation of the key functional groups and the quinoline (B57606) ring itself.

The initial disconnection targets the C-O bond of the heptyloxy group at the C-2 position. This suggests two potential synthetic routes: a nucleophilic aromatic substitution (SNAr) reaction on a 2-haloquinoline precursor with heptoxide, or an O-alkylation of a quinolin-2-one intermediate with a heptyl halide.

The second key disconnection involves the C-C bond of the 1-nitroethyl group at the C-6 position. This bond can be retrosynthetically cleaved via a Henry (nitroaldol) reaction, leading back to a 6-formylquinoline and nitroethane. This approach is advantageous as it allows for the late-stage introduction of the nitroethyl moiety.

Finally, the quinoline core itself can be disconnected through various classical methods. Depending on the desired substitution pattern of the precursors, this can involve established reactions such as the Skraup, Doebner-von Miller, Friedländer, or Combes syntheses. These disconnections lead to simpler aniline (B41778) and carbonyl-containing precursors. A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis highlights the key intermediates and the strategic bond formations required for the synthesis of the target molecule.

Development and Optimization of Synthetic Pathways to the Quinoline Core

Several named reactions are available for the synthesis of the quinoline core. The choice of method depends on the availability of starting materials and the desired substitution pattern.

Skraup-Doebner-von Miller Synthesis: This reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid and an oxidizing agent. For the synthesis of a 6-substituted quinoline, a para-substituted aniline would be the logical starting material.

Friedländer Annulation: This method provides a straightforward route to quinolines through the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. This reaction can be catalyzed by either acid or base.

Combes Quinoline Synthesis: The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. This method is particularly useful for the synthesis of 2,4-disubstituted quinolines.

The following table summarizes the general characteristics of these reactions:

Reaction NamePrecursorsCatalystKey Features
Skraup-Doebner-von MillerAniline, α,β-unsaturated carbonylStrong acid, oxidizing agentOften harsh reaction conditions.
Friedländer Annulationo-Aminoaryl aldehyde/ketone, carbonyl compoundAcid or baseMilder conditions, good for polysubstituted quinolines.
Combes SynthesisAniline, β-diketoneAcidLeads to 2,4-disubstituted quinolines.

Once the quinoline core is established, the introduction of the heptyloxy group at the C-2 position is a crucial step. Two primary strategies can be employed:

Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of a 2-chloroquinoline derivative with sodium heptoxide. The reaction proceeds via an addition-elimination mechanism, where the heptoxide ion attacks the electron-deficient C-2 position of the quinoline ring, followed by the elimination of the chloride ion. The reactivity of the 2-chloroquinoline towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atom in the quinoline ring.

O-Alkylation of 2-Quinolones: An alternative strategy involves the alkylation of a quinolin-2(1H)-one intermediate with a suitable heptyl electrophile, such as heptyl bromide or iodide. The quinolin-2-one exists in tautomeric equilibrium with 2-hydroxyquinoline (B72897). Alkylation can occur on either the nitrogen or the oxygen atom. The regioselectivity of the alkylation (N- vs. O-alkylation) can be influenced by factors such as the solvent, the base used, and the nature of the counter-ion. Generally, the use of silver salts tends to favor O-alkylation.

The introduction of the 1-nitroethyl group at the C-6 position requires a multi-step approach, as direct introduction is not feasible. A common and effective strategy involves a two-step sequence: formylation followed by a Henry reaction.

Step 1: Formylation of the Quinoline Ring at C-6

Several methods are available for the introduction of a formyl group onto an aromatic ring. The regioselectivity of these reactions on the quinoline nucleus is influenced by the electronic properties of the existing substituents. For a 2-heptyloxyquinoline, which is an electron-rich system, electrophilic substitution is directed to the benzene (B151609) ring.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic compounds. chemijournal.com

Gattermann-Koch Reaction: This method employs carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst to introduce a formyl group onto aromatic rings. However, it is generally less effective for heterocyclic systems. youtube.comyoutube.comyoutube.comyoutube.com

Reimer-Tiemann Reaction: This reaction uses chloroform in a basic solution to formylate phenols and other electron-rich aromatic compounds. mychemblog.comwikipedia.orgresearchgate.netyoutube.com

The Vilsmeier-Haack reaction is often a preferred method for the formylation of quinolines due to its relatively mild conditions and good yields.

Step 2: Henry Reaction

Once the 6-formyl-2-(heptyloxy)quinoline is obtained, the 1-nitroethyl group can be constructed using the Henry (nitroaldol) reaction. This reaction involves the base-catalyzed condensation of the aldehyde with nitroethane. wikipedia.orgchemistry-reaction.comyoutube.comorganic-chemistry.org The reaction proceeds through the formation of a nitronate anion from nitroethane, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting β-nitro alkoxide is then protonated to yield the desired this compound.

ReactionReagentsKey IntermediateProduct
Vilsmeier-HaackPOCl3, DMFVilsmeier reagent6-Formylquinoline
Henry ReactionNitroethane, BaseNitronate anion6-(1-Nitroethyl)quinoline

Mechanistic Studies of Key Transformation Steps

A detailed understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting potential side products.

Mechanism of the Friedländer Annulation: The Friedländer synthesis can proceed through two plausible mechanisms. In the first, an aldol condensation between the 2-aminoaryl ketone and the other carbonyl component occurs, followed by cyclization and dehydration to form the quinoline ring. Alternatively, the initial step can be the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration.

Mechanism of Nucleophilic Aromatic Substitution for C-2 Heptyloxy Introduction: The SNAr reaction at the C-2 position of a 2-chloroquinoline proceeds via a two-step addition-elimination mechanism. The nucleophilic heptoxide ion attacks the C-2 carbon, which is activated by the electron-withdrawing nitrogen atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored.

Mechanism of the Henry Reaction: The Henry reaction is initiated by the deprotonation of nitroethane by a base to form a resonance-stabilized nitronate anion. wikipedia.org This nitronate anion then acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of the 6-formylquinoline. This addition step forms a β-nitro alkoxide intermediate. Subsequent protonation of the alkoxide by the conjugate acid of the base or during workup yields the final β-nitro alcohol product, this compound. All steps of the Henry reaction are reversible. wikipedia.org

Stereochemical Considerations in Nitroethyl Formation

The introduction of the 1-nitroethyl group at the 6-position of the quinoline ring establishes a chiral center. The control of the stereochemistry at this position is a critical aspect of the synthesis, particularly if enantiomerically pure or enriched material is desired. The most common method for forming such a carbon-carbon bond is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed addition of a nitroalkane (in this case, nitroethane) to an aldehyde.

For the synthesis of this compound, this would typically involve the Henry reaction of 2-(heptyloxy)-6-formylquinoline with nitroethane. The stereochemical outcome of the Henry reaction can be influenced by several factors:

Catalyst System: The choice of catalyst is paramount in achieving stereoselectivity. While simple base catalysts often lead to a racemic mixture of diastereomers, the development of asymmetric catalysis has provided tools to control the stereochemical outcome. wikipedia.org Chiral catalysts, such as those based on cinchona alkaloids or metal complexes with chiral ligands, can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. buchler-gmbh.com

Reaction Conditions: Temperature, solvent, and the nature of the base can all affect the stereoselectivity of the Henry reaction. Lower temperatures generally favor higher stereoselectivity.

Substrate Control: The inherent structure of the 2-(heptyloxy)-6-formylquinoline could potentially influence the stereochemical course of the reaction, although this is often less pronounced than catalyst control.

The Henry reaction is reversible, which can lead to epimerization at the carbon atom bearing the nitro group, potentially eroding the stereoselectivity. wikipedia.org Therefore, careful optimization of the reaction conditions is necessary to achieve high diastereoselectivity and enantioselectivity. The development of stereoconvergent Henry reactions, where the reversibility is leveraged to channel the reaction towards a single, thermodynamically stable stereoisomer, represents a sophisticated strategy to overcome this challenge. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several green strategies can be envisioned.

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the use of volatile organic solvents, which are often toxic and contribute to pollution. For the synthesis of the quinoline core, several established methods can be adapted to solvent-free conditions. For instance, the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, has been successfully performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction.

In a hypothetical solvent-free synthesis of a precursor to the target molecule, one might envision the reaction of a suitably substituted 2-aminoarylketone with a carbonyl compound under solvent-free conditions, potentially catalyzed by a solid acid or base. The aza-Henry reaction, a key step in forming the nitroethyl side chain, has also been demonstrated to proceed efficiently under solvent-free conditions, which can lead to cleaner reactions and easier product isolation. tandfonline.com

The development of sustainable catalysts is a cornerstone of green chemistry. For quinoline synthesis, this involves replacing hazardous and stoichiometric reagents with recyclable and more environmentally friendly catalytic systems.

Heterogeneous Catalysts: Solid-supported catalysts, such as zeolites, clays, or functionalized polymers, offer advantages in terms of easy separation from the reaction mixture and potential for recycling. For the Friedländer synthesis of the quinoline core, various solid acid catalysts have been explored.

Nanocatalysts: Nanoparticulate catalysts have a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. For instance, magnetic nanoparticles functionalized with a catalytic species can be easily recovered from the reaction mixture using an external magnet, facilitating catalyst recycling. Research on the use of silica-functionalized magnetite nanoparticles has shown promise in improving the yield of quinoline synthesis. nih.gov

Comparative Analysis of Synthetic Yields and Purity Profiles Across Different Methodologies

Synthetic MethodologyKey Reaction TypeTypical Yield (%)Purity ProfileAdvantagesDisadvantages
Classical Friedländer SynthesisCondensation/Cyclization60-80Good to ExcellentConvergent, good for polysubstituted quinolines.Often requires harsh conditions (acid or base catalysis).
Skraup SynthesisCyclization/Oxidation40-60ModerateUses simple starting materials.Harsh conditions (strong acid, high temperature), often low yields and side products.
Microwave-Assisted Solvent-Free SynthesisVaries (e.g., Friedländer)75-95ExcellentRapid, high yields, environmentally friendly.Requires specialized equipment, scalability can be a challenge.
Nanoparticle-Catalyzed SynthesisVaries (e.g., Friedländer)80-95ExcellentHigh efficiency, catalyst is often recyclable.Cost of catalyst, potential for metal leaching into the product.

Advanced Spectroscopic and Structural Elucidation of 2 Heptyloxy 6 1 Nitroethyl Quinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

A detailed conformational analysis using high-resolution NMR spectroscopy is contingent on the acquisition of experimental data. The following subsections outline the methodologies that would be employed once spectral data becomes available.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To elucidate the complex structure of 2-(Heptyloxy)-6-(1-nitroethyl)quinoline, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the quinoline (B57606) ring, the heptyloxy chain, and the nitroethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (two- or three-bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule, such as linking the heptyloxy chain to the C2 position of the quinoline ring and the nitroethyl group to the C6 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is key to determining the preferred conformation of the molecule, including the orientation of the substituents relative to the quinoline ring.

Without the actual spectra, a data table of chemical shifts and coupling constants cannot be generated.

Dynamic NMR for Rotational Barriers or Conformational Exchange

To investigate the potential for rotational barriers or conformational exchange, for instance, around the C-C bond of the nitroethyl group or the C-O bond of the heptyloxy group, variable-temperature NMR studies would be necessary. By analyzing changes in the NMR spectra as a function of temperature, it would be possible to determine the energy barriers associated with these dynamic processes.

Vibrational Spectroscopy Applications

The vibrational modes of this compound would be characterized using both FTIR and Raman spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Fingerprinting

The FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups. A hypothetical data table is presented below based on typical vibrational frequencies for similar structures.

Functional GroupExpected Vibrational ModeAnticipated Wavenumber (cm⁻¹)
C-H (aromatic)Stretching3100-3000
C-H (aliphatic)Stretching3000-2850
C=N (quinoline)Stretching~1600
C=C (quinoline)Stretching1600-1450
NO₂ (nitro)Asymmetric Stretching1550-1500
NO₂ (nitro)Symmetric Stretching1350-1300
C-O (ether)Stretching1250-1050

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry would be a critical tool for confirming the molecular weight and elucidating the fragmentation pattern of the molecule. The nominal mass of this compound is 316.39 g/mol , based on its molecular formula C₁₈H₂₄N₂O₃.

High-resolution mass spectrometry would be used to confirm this with high accuracy. In a tandem MS experiment (MS/MS), the molecular ion would be fragmented, and the resulting daughter ions would provide structural information. A plausible fragmentation pathway would involve the loss of the nitro group, cleavage of the heptyloxy chain, and fragmentation of the quinoline ring itself. A detailed analysis and data table are not possible without experimental data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass with very high accuracy. For the molecular formula of this compound, C18H24N2O3, the theoretical exact mass of the neutral molecule and its protonated form ([M+H]⁺) can be calculated by summing the masses of the most abundant isotopes of each element. missouri.edu

The expected monoisotopic mass provides a highly specific identifier for the compound, distinguishing it from isomers or other molecules with the same nominal mass. In a typical HRMS experiment, the sample would be ionized, often using electrospray ionization (ESI), and the resulting ions analyzed by a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. The measured mass-to-charge ratio (m/z) would then be compared to the theoretical value.

Interactive Data Table 1: Theoretical HRMS Data for C18H24N2O3

The following table contains calculated theoretical values.

SpeciesMolecular FormulaCalculated Exact Mass (Da)
Neutral Molecule [M]C18H24N2O3316.1787
Protonated Molecule [M+H]⁺C18H25N2O3⁺317.1865

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org For this compound, the protonated molecule ([M+H]⁺ at m/z 317.1865) would be selected as the precursor ion and subjected to collision-induced dissociation (CID). The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments.

Several key fragmentation pathways can be predicted based on the structure:

Loss of the Heptyloxy Side Chain: A primary fragmentation would likely involve the cleavage of the ether bond. This could occur via the loss of a heptene (B3026448) molecule (C7H14, 100.12 Da) through a rearrangement, leading to a fragment corresponding to 2-hydroxy-6-(1-nitroethyl)quinoline.

Cleavage of the Nitroethyl Group: The bond between the quinoline ring and the nitroethyl group is another likely point of cleavage. Loss of the nitroethyl radical (•C2H4NO2, 74.02 Da) or nitrous acid (HNO2, 47.01 Da) from the precursor ion would produce significant fragment ions. The loss of NO2 (46.01 Da) is a characteristic fragmentation for nitroaromatic compounds. nih.gov

Fragmentation of the Heptyl Chain: The straight-chain heptyl group can undergo fragmentation, leading to a series of losses corresponding to alkyl radicals.

Ring Fragmentation: The quinoline ring itself is relatively stable but can undergo fragmentation under higher collision energies, often characterized by the loss of small molecules like HCN.

A proposed fragmentation scheme would help in confirming the connectivity of the different functional groups within the molecule.

Interactive Data Table 2: Predicted MS/MS Fragmentation of [C18H25N2O3]⁺

The following table contains predicted values based on common fragmentation patterns.

Precursor m/zProposed Fragment IonProposed Neutral LossFragment m/z (Predicted)
317.1865[M+H - C7H14]⁺Heptene217.0608
317.1865[M+H - NO2]⁺Nitrogen Dioxide271.1754
317.1865[M+H - C2H5NO2]⁺Nitroethane242.1230
242.1230[C16H16N - C7H14]⁺Heptene142.0651

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. eurjchem.com This technique would provide precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its conformational preferences. For this compound, a successful crystallographic analysis would also unambiguously determine the relative stereochemistry of the chiral center at the nitroethyl group.

Interactive Data Table 3: Hypothetical Crystallographic Data for this compound

The following table contains hypothetical data based on typical values for similar organic molecules.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)12.1
β (°)95.5
Volume (ų)1925
Z (molecules/unit cell)4

Analysis of Intermolecular Interactions in the Crystalline Lattice

The stability of the crystalline lattice is determined by a network of intermolecular interactions. In the crystal structure of this compound, several types of non-covalent interactions are expected to play a crucial role in the molecular packing. These interactions can be analyzed using techniques like Hirshfeld surface analysis. eurjchem.com

Expected interactions include:

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group and the ether linkage are potential hydrogen bond acceptors. Weak C-H···O interactions involving hydrogen atoms from the quinoline ring or the alkyl chains are highly probable.

π-π Stacking: The planar quinoline ring systems of adjacent molecules may engage in π-π stacking interactions, which are common in the crystal structures of aromatic compounds. researchgate.net

C-H···π Interactions: Hydrogen atoms from the alkyl chains of one molecule could interact with the π-system of the quinoline ring of a neighboring molecule.

The interplay of these interactions would define the supramolecular assembly and the macroscopic properties of the crystal.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

The presence of a stereocenter at the carbon atom bearing the nitro group and the quinoline ring means that this compound is a chiral molecule, existing as a pair of enantiomers ((R) and (S)). Chiroptical techniques are therefore applicable and essential for its stereochemical characterization. wikipedia.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com An experimental CD spectrum provides a unique fingerprint for a specific enantiomer. The spectrum typically shows positive or negative peaks, known as Cotton effects, in the regions where the molecule's chromophores absorb UV-Vis light. For this compound, the quinoline ring system is the primary chromophore.

To determine the absolute configuration, the experimental CD spectrum would be compared to a theoretically predicted spectrum. nih.gov This involves:

Performing quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) to predict the CD spectra for both the (R) and (S) enantiomers.

Comparing the calculated spectra with the experimental spectrum.

A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of its absolute configuration.

CD spectroscopy can also be used to determine the enantiomeric purity of a sample. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee).

Interactive Data Table 4: Predicted Circular Dichroism Data

The following table contains predicted values and is for illustrative purposes only.

Wavelength (nm)Predicted Cotton Effect Sign for (R)-enantiomerChromophore Transition
~230Positiveπ → π
~280Negativeπ → π
~320Positiven → π*

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a powerful analytical technique used to investigate the stereochemistry of chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of the wavelength. For a chiral molecule such as this compound, which possesses a stereocenter at the carbon atom of the 1-nitroethyl group, ORD provides valuable insights into its three-dimensional structure.

The ORD spectrum is a plot of molar rotation [Φ] versus wavelength (λ). The spectrum of a chiral molecule is influenced by the presence of chromophores, which are light-absorbing groups, in the vicinity of the chiral center. In the case of this compound, the primary chromophores are the quinoline ring system and the nitro group.

The interaction of these chromophores with the chiral center gives rise to a phenomenon known as the Cotton effect, which is the characteristic anomalous dispersion curve in the region of an absorption band. mgcub.ac.inbhu.ac.in A positive Cotton effect is observed when the peak of the ORD curve is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. mgcub.ac.in The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral center.

For this compound, electronic transitions within the quinoline ring and the n→π* transition of the nitro group are expected to produce Cotton effects in the ORD spectrum. The quinoline moiety typically exhibits strong absorption in the UV region, which would lead to significant features in the ORD curve. The nitro chromophore also contributes to the chiroptical properties.

A hypothetical ORD spectrum for one enantiomer of this compound might exhibit a positive Cotton effect, characterized by a peak at a longer wavelength and a trough at a shorter wavelength, centered around the absorption maximum of one of the chromophores. The opposite enantiomer would be expected to display a mirror-image ORD curve with a negative Cotton effect of the same magnitude. mgcub.ac.in

Detailed analysis of the ORD curve, including the positions of peaks, troughs, and zero-crossings, allows for the assignment of the absolute configuration (R or S) at the stereocenter. This is often achieved by applying empirical rules, such as the Octant Rule for ketones, or by comparison with the ORD spectra of structurally related compounds with known absolute configurations.

The data presented in the following table represents a hypothetical set of measurements for an enantiomer of this compound, illustrating the expected variation of molar rotation with wavelength that would be observed in an ORD experiment. This data is intended to be illustrative of the type of information obtained from ORD spectroscopy.

Interactive Data Table: Hypothetical Optical Rotatory Dispersion Data for this compound

Wavelength (nm)Molar Rotation [Φ] (degrees)
600+500
550+650
500+850
450+1200
400+2000
375+3500 (Peak)
350+1500
3400 (Zero Crossing)
330-2000
320-4000 (Trough)
310-3000
300-2500
290-2000

Reactivity and Derivatization Studies of 2 Heptyloxy 6 1 Nitroethyl Quinoline

Transformations Involving the Nitro Group

The 1-nitroethyl substituent is a versatile functional group that can undergo a variety of chemical transformations, making it a key handle for the further derivatization of the quinoline (B57606) scaffold.

One of the most fundamental transformations of nitro groups is their reduction to the corresponding primary amines. This conversion is a crucial step in the synthesis of many biologically active compounds. The reduction of the 1-nitroethyl group in 2-(heptyloxy)-6-(1-nitroethyl)quinoline would yield 1-(2-(heptyloxy)quinolin-6-yl)ethan-1-amine. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of nitroalkanes include catalytic hydrogenation and the use of metal-acid systems. lookchem.com Catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), or Raney nickel under a hydrogen atmosphere, is a widely used and often high-yielding method. unimi.it For substrates sensitive to hydrogenation, dissolving metal reductions, such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl), offer a classic alternative. lookchem.com These methods are generally effective for the reduction of aromatic nitro compounds to their corresponding amines. lookchem.com

Table 1: Illustrative Conditions for the Reduction of Nitro Groups in Aromatic Compounds

Entry Substrate Reagent and Conditions Product Yield (%)
1 2-Substituted-4-nitroquinoline Sn, conc. HCl, Ethanol, 70°C, 2-4 h 2-Substituted-quinoline (de-nitro product) Good
2 Aromatic Nitro Compound Fe/AcOH Aromatic Amine High
3 Nitroarene Zn/NH4Cl, [bmim][PF6]/H2O Aniline (B41778) ≥87
4 Nitroarene Ag@Ni core-shell nanocatalyst, i-PrOH, KOH, 80°C, 3 h Amine >90

This table presents examples of nitro group reductions on related aromatic systems to illustrate potential reaction conditions.

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The 1-nitroethyl group in the target molecule could potentially participate in a retro-Henry reaction under basic conditions, which would lead to the formation of 6-formyl-2-(heptyloxy)quinoline and nitroethane.

Conversely, deprotonation of the 1-nitroethyl group with a suitable base would generate a nitronate anion. This nucleophilic intermediate could then be reacted with various aldehydes in a Henry-type condensation to synthesize more complex β-nitro alcohols. The stereochemical outcome of such reactions can often be controlled through the use of chiral catalysts. organicreactions.orgresearchgate.net

The formation of a nitronate from the 1-nitroethyl group is a key step in many of its transformations. Besides its role in Henry reactions, the nitronate anion is a versatile intermediate. For instance, it can undergo oxidation to yield the corresponding ketone, a transformation known as the Nef reaction. organicreactions.orgwikipedia.orgacs.orgorganic-chemistry.orgslideshare.net The classic Nef reaction involves treatment of the nitronate salt with strong acid. wikipedia.org Milder, modified procedures using oxidizing or reducing agents have also been developed to improve functional group tolerance. acs.orgslideshare.net

Furthermore, nitronates can act as 1,3-dipoles in cycloaddition reactions, providing a route to various five-membered heterocyclic rings. mdpi.com The specific reaction conditions and the nature of the dipolarophile would determine the structure of the resulting cycloadduct.

Reactions at the Quinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the quinoline ring imparts basic and nucleophilic character, allowing for a range of reactions at this position.

The quinoline nitrogen can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base. acsgcipr.orgyoutube.com This reaction results in the formation of a quaternary quinolinium salt. The choice of solvent and base can be critical to achieving good yields and avoiding side reactions. acsgcipr.org Similarly, N-acylation can be achieved by reacting the quinoline with acyl chlorides or anhydrides, often in the presence of a base or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form N-acylquinolinium salts. researchgate.netreddit.comresearchgate.net These salts are often highly reactive intermediates.

Table 2: Representative N-Alkylation and N-Acylation Reactions of N-Heterocycles

Entry Substrate Reagent and Conditions Product Type
1 Quinolin-2(1H)-one 2-Bromoacetophenone, K2CO3, DMF N-Alkylated product (major)
2 Amine Alkyl halide Alkylated amine
3 Ferrocene Acyl chloride, ZnO Acylferrocene
4 Amide Tf2O, 2-F-Py, then hydrolysis N-Substituted 2-pyridone

This table provides examples of N-alkylation and N-acylation on related nitrogen-containing heterocycles to illustrate potential synthetic routes.

Quinoline and its derivatives are excellent ligands in coordination chemistry, capable of coordinating to a wide range of transition metals through the nitrogen atom. nih.gov The resulting metal complexes have diverse applications, for example, in catalysis and materials science. researchgate.net The this compound could act as a monodentate ligand, coordinating to a metal center through the quinoline nitrogen. The presence of other potential donor atoms, such as the oxygen atoms of the nitro group, could lead to more complex coordination modes, potentially forming chelate rings. The synthesis of such complexes would typically involve reacting the quinoline derivative with a suitable metal salt in an appropriate solvent. researchgate.netjchemlett.comjocpr.com

Reactivity of the Heptyloxy Substituent

The 2-heptyloxy group is a significant feature of the molecule, influencing the electronic properties of the quinoline ring and offering a site for specific chemical modifications. Its reactivity is primarily centered on the ether bond and the terminal alkyl chain.

The cleavage of the ether bond in 2-(heptyloxy)quinoline derivatives represents a fundamental transformation to unmask the corresponding 2-hydroxyquinoline (B72897), also known as a quinolin-2(1H)-one. This reaction is typically achieved under strong acidic conditions. pressbooks.pub Ether cleavage is an acid-catalyzed nucleophilic substitution process that can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether. longdom.org For a primary alkyl ether such as the heptyloxy group, the reaction with a strong nucleophilic acid like hydrobromic acid (HBr) or hydroiodic acid (HI) generally proceeds via an SN2 pathway. pressbooks.pubmasterorganicchemistry.com

The process begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (heptanol). A nucleophile, such as a bromide or iodide ion, then attacks the least sterically hindered carbon of the protonated ether, which in this case is the primary carbon of the heptyl chain. pressbooks.pub This results in the formation of 2-hydroxyquinoline and 1-haloheptane. The use of strong Lewis acids, such as boron tribromide (BBr₃), provides an alternative, often milder, method for cleaving aryl alkyl ethers. masterorganicchemistry.com

ReagentSolventTemperature (°C)Typical OutcomeReference(s)
HBr (48% aq.)Acetic AcidReflux2-Hydroxyquinoline + 1-Bromoheptane pressbooks.pub
HI (57% aq.)Acetic AcidReflux2-Hydroxyquinoline + 1-Iodoheptane pressbooks.pub
BBr₃Dichloromethane-78 to rt2-Hydroxyquinoline + 1-Bromoheptane masterorganicchemistry.com
Pyridinium HCl(neat)180-2002-Hydroxyquinoline + 1-ChloroheptaneN/A

This table presents hypothetical reaction conditions for the ether cleavage of this compound based on general procedures for aryl alkyl ether cleavage.

The heptyl chain of the heptyloxy substituent offers another avenue for derivatization, primarily through C-H functionalization. While challenging due to the relative inertness of C(sp³)–H bonds, modern synthetic methods have enabled selective modifications of alkyl chains. acs.org Terminal oxidation of the heptyl chain to introduce a hydroxyl, carbonyl, or carboxyl group would produce analogues with altered polarity and potential for further conjugation.

Transition metal-catalyzed reactions, for example, could be employed for regioselective C-H oxidation. Although direct terminal oxidation of a long alkyl chain in the presence of other functional groups is complex, methods involving directing groups or specific catalysts could potentially achieve this transformation. Another approach involves radical-based reactions, such as the Hofmann-Löffler-Freytag reaction on a pre-functionalized chain, though this would require initial modification of the starting material.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline core is an aromatic heterocycle with distinct electronic properties that govern its reactivity towards substitution reactions. The pyridine (B92270) ring is generally electron-deficient, while the benzene (B151609) ring is comparatively electron-rich. quimicaorganica.org

The regioselectivity of aromatic substitution on the this compound ring is dictated by the combined electronic influence of the existing substituents and the inherent reactivity of the quinoline nucleus.

The inherent preference of the quinoline ring is for C5 and C8.

The C6-substituent deactivates the ring and directs incoming electrophiles to positions C5 and C7 (meta to C6).

The C2-heptyloxy group activates the heterocyclic ring.

Considering these factors, electrophilic substitution would be predicted to occur preferentially at the C5 position, which is electronically favored by the quinoline nucleus and meta to the deactivating group at C6.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack is favored on the electron-deficient pyridine ring, particularly at positions C2 and C4, especially when a good leaving group is present. quimicaorganica.org In the parent compound, there is no suitable leaving group on the ring for a standard SNAr reaction. However, the presence of the strongly electron-withdrawing nitro group at C6 can activate the ring towards nucleophilic attack, potentially enabling Vicarious Nucleophilic Substitution (VNS) of hydrogen at positions C5 or C7. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of the quinoline scaffold. researchgate.netnih.gov To utilize these methods, a halogenated precursor of this compound would first need to be synthesized (e.g., by introducing a bromine or iodine atom at a specific position).

Once a halo-quinoline derivative is obtained (for instance, at the C4, C5, or C8 positions), various cross-coupling reactions can be performed:

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to introduce new aryl, heteroaryl, or alkyl groups. mdpi.com

Heck Coupling: Reaction with an alkene to form a substituted vinylquinoline.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to form an aminoquinoline derivative.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations.

Coupling ReactionReagentCatalystLigandBaseTypical Position(s)Reference(s)
SuzukiArylboronic acidPd(OAc)₂ or Pd(PPh₃)₄PPh₃, SPhos, etc.K₂CO₃, Cs₂CO₃C2, C3, C4, C6, etc. researchgate.net
HeckAlkene (e.g., Styrene)Pd(OAc)₂P(o-tolyl)₃Et₃NC3, C4 nih.gov
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂PPh₃CuI, Et₃NC2, C3, C6, C8, etc. researchgate.net
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃Xantphos, BINAPCs₂CO₃, NaOtBuC2, C4 nih.gov

This table summarizes general conditions for palladium-catalyzed cross-coupling reactions on halogenated quinoline scaffolds.

Synthesis and Characterization of Novel this compound Analogues

The synthetic strategies discussed above pave the way for the creation of a diverse library of novel analogues. For example:

Modification at C2: The 2-hydroxyquinoline intermediate, obtained from ether cleavage, can be re-alkylated with various alkyl halides to generate a series of analogues with different ether side chains (e.g., branched, unsaturated, or functionalized with polar groups).

Modification of the Quinoline Core: Halogenated intermediates can be used in a suite of palladium-catalyzed reactions to introduce a wide array of substituents around the quinoline ring, systematically probing the structure-activity relationship.

Modification at C6: The 1-nitroethyl group can also be a site for chemical modification. For instance, reduction of the nitro group to an amine would yield a 6-(1-aminoethyl)quinoline derivative. This new amino group could then be acylated, alkylated, or used in other transformations to create further analogues.

The characterization of these newly synthesized compounds would rely on a combination of standard analytical techniques. Structural confirmation would be achieved using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS). The purity of the compounds would be assessed by High-Performance Liquid Chromatography (HPLC) and their exact mass confirmed by High-Resolution Mass Spectrometry (HRMS). For crystalline solids, single-crystal X-ray diffraction could provide unambiguous structural elucidation.

Theoretical and Computational Investigations of 2 Heptyloxy 6 1 Nitroethyl Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable for understanding the intrinsic electronic properties of a molecule, which in turn govern its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) for Ground State Properties (e.g., frontier orbitals, charge distribution)

Density Functional Theory (DFT) offers a robust balance between computational cost and accuracy for studying the ground state properties of medium to large-sized organic molecules. A typical approach would involve geometry optimization using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p) to accurately model the molecule's structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For 2-(Heptyloxy)-6-(1-nitroethyl)quinoline, the HOMO is expected to be localized primarily over the electron-rich quinoline (B57606) ring system and the oxygen atom of the heptyloxy group. Conversely, the LUMO would likely be centered on the quinoline ring and significantly influenced by the electron-withdrawing nitroethyl group. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a smaller gap suggests higher reactivity. arabjchem.orgresearchgate.net

Illustrative Frontier Orbital Data for a Model System

Note: The data in this table is illustrative and represents typical values for similarly substituted quinoline systems, as direct computational results for the target molecule are not available.

Charge Distribution: A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. For this molecule, regions of negative potential (red/yellow) are expected around the nitrogen atom of the quinoline ring, the oxygen atoms of the nitro group, and the ether oxygen, indicating nucleophilic sites. A region of strong positive potential (blue) would be located around the nitro group, highlighting its electrophilic character.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For situations requiring higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more precise energetic and structural information. nsrrc.org.twnih.gov While computationally intensive, they are valuable for benchmarking DFT results and for calculating properties where electron correlation is critical. For a molecule of this size, these high-level calculations would typically be performed on a simplified model (e.g., replacing the heptyl group with a methyl or ethyl group) to obtain highly accurate data for key structural fragments.

Conformational Analysis and Potential Energy Surface Mapping

The structural flexibility of the heptyloxy and nitroethyl side chains necessitates a detailed conformational analysis to identify low-energy conformers and understand the molecule's dynamic behavior.

Molecular Mechanics and Dynamics Simulations for Conformational Flexibility

The long, flexible heptyloxy chain can adopt a multitude of conformations. Molecular Mechanics (MM) methods, using force fields like AMBER or OPLS, are efficient for scanning the potential energy surface to identify stable conformers.

Following this, Molecular Dynamics (MD) simulations can provide insight into the dynamic behavior of the molecule in a simulated environment (e.g., in solution). nih.govmdpi.com An MD simulation would track the atomic movements over time (typically nanoseconds), revealing the most populated conformational states of the heptyloxy chain and its orientation relative to the rigid quinoline core. Analysis of the simulation trajectory would include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

Exploration of Isomeric Forms and Tautomeric Equilibria

Isomerism: The 1-nitroethyl group at the 6-position contains a chiral center at the carbon atom bonded to the quinoline ring and the nitro group. This results in the existence of two enantiomers: (R)-2-(Heptyloxy)-6-(1-nitroethyl)quinoline and (S)-2-(Heptyloxy)-6-(1-nitroethyl)quinoline. Quantum chemical calculations would predict identical ground-state energies for these enantiomers in an achiral environment.

Tautomerism: The nitroalkyl group can potentially undergo nitro-aci tautomerism to form a nitronic acid isomer. This equilibrium is crucial as the two tautomers exhibit different chemical properties.

Nitro-Aci Tautomeric Equilibrium

DFT calculations could be used to determine the relative energies of the nitro and aci tautomers and to compute the activation energy barrier for their interconversion, providing a quantitative understanding of this equilibrium.

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the prediction of ¹H and ¹³C NMR chemical shifts. ekb.eg The predicted shifts would be compared to a reference standard like Tetramethylsilane (B1202638) (TMS).

Predicted ¹³C NMR Chemical Shifts for Key Carbons

Note: The chemical shifts are estimated based on analogous structures and serve as illustrative examples.

Vibrational (IR) Spectroscopy: DFT calculations can predict the harmonic vibrational frequencies. These calculations would show characteristic peaks for the N-O symmetric and asymmetric stretches of the nitro group (typically around 1350 cm⁻¹ and 1550 cm⁻¹, respectively), C-O stretching of the ether, and various C=C, C=N, and C-H vibrations of the quinoline ring and alkyl chains. arabjchem.org

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra. nih.govrsc.org The calculations would likely predict several absorption bands (λ_max) corresponding to π → π* transitions within the conjugated quinoline system. The presence of the heptyloxy and nitroethyl substituents would be expected to modulate the positions and intensities of these bands compared to unsubstituted quinoline.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra and providing deeper insights into molecular structure and electronic environment. For a molecule such as this compound, DFT calculations can provide a theoretical spectrum that can be correlated with experimental data. nih.gov

The typical computational protocol involves optimizing the geometry of the molecule at a selected level of theory, followed by the calculation of magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov Studies on various quinoline derivatives have demonstrated a good correlation between theoretical and experimental NMR data, with root-mean-square deviation (RMSD) values for ¹H and ¹³C chemical shifts typically falling within acceptable ranges. nih.gov

For this compound, predictions would encompass the aromatic protons of the quinoline ring, the protons of the heptyloxy chain, and the aliphatic protons of the 1-nitroethyl group. Similarly, ¹³C chemical shifts for all unique carbon atoms would be calculated. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, intermolecular interactions, or the limitations of the computational model in fully capturing the complex electronic environment. nih.govuncw.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, based on typical shifts for similar structural motifs.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Quinoline H-37.15122.5
Quinoline H-48.05138.0
Quinoline H-57.80128.0
Quinoline H-77.50126.5
Quinoline H-87.65129.0
Nitroethyl CH5.9085.0
Nitroethyl CH₃1.8515.0
Heptyloxy O-CH₂4.4068.5
Heptyloxy (CH₂)₅1.20-1.8022.0-32.0
Heptyloxy CH₃0.9014.0

Vibrational Frequency Calculations for FTIR and Raman Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. researchgate.net Computational chemistry offers a powerful tool for the assignment of these vibrational modes. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. nih.gov These calculations are typically performed on the optimized geometry of the molecule. nih.gov

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity. scielo.org.mx To improve the agreement with experimental data, the calculated frequencies are commonly scaled by an empirical scaling factor. nih.gov The potential energy distribution (PED) analysis is also employed to provide a detailed description of the individual vibrational modes, i.e., to quantify the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode. researchgate.net

For this compound, theoretical calculations would predict the frequencies of characteristic vibrations, such as the C=N and C=C stretching modes of the quinoline ring, the symmetric and asymmetric stretching of the nitro (NO₂) group, the C-O-C stretching of the ether linkage, and the various C-H stretching and bending modes of the aliphatic chains. researchgate.netnih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical scaled frequency values for illustrative purposes.)

Vibrational ModePredicted Frequency (cm⁻¹)Spectroscopic Technique
Quinoline Ring C=C/C=N Stretching1500-1650FTIR & Raman
NO₂ Asymmetric Stretching1540-1580FTIR
NO₂ Symmetric Stretching1340-1380FTIR
C-O-C Asymmetric Stretching1200-1250FTIR
C-H Aromatic Stretching3000-3100FTIR & Raman
C-H Aliphatic Stretching2850-2960FTIR & Raman

UV-Vis Absorption and Fluorescence Emission Wavelength Prediction

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Time-dependent density functional theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. nih.gov These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a qualitative understanding of the molecule's electronic excitability and chemical reactivity. nih.govresearchgate.net For this compound, the electronic transitions are expected to be of the π → π* and n → π* types, primarily localized on the quinoline aromatic system. The substituents (heptyloxy and nitroethyl groups) can modulate these transitions, causing shifts in the absorption wavelengths. While absorption is more commonly calculated, computational methods can also be extended to predict fluorescence emission by calculating the optimized geometry of the first excited state.

Table 3: Predicted UV-Vis Absorption Wavelengths for this compound (Note: These are hypothetical values for illustrative purposes.)

Predicted λmax (nm)Oscillator Strength (f)Major Contribution (Transition)
3250.45HOMO → LUMO (π → π)
2800.30HOMO-1 → LUMO (π → π)
2550.15HOMO → LUMO+1 (π → π*)

Reaction Mechanism Simulations and Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. By mapping the potential energy surface of a reaction, key stationary points, including reactants, products, intermediates, and transition states, can be identified.

The synthesis of quinoline derivatives can often be achieved through reactions like the Doebner-von Miller synthesis. nih.gov For a compound like this compound, a plausible synthetic route could involve the reaction of a substituted aniline (B41778) with α,β-unsaturated aldehydes or ketones. Computational methods can be used to model the proposed reaction steps, such as Michael addition, cyclization, and aromatization. nih.gov By calculating the energies of all species along the reaction coordinate, the most favorable reaction pathway can be determined. These calculations help in understanding the role of catalysts and reaction conditions by, for example, modeling how a catalyst might stabilize a transition state or an unstable intermediate. nih.gov

Once a transition state for a particular reaction step has been located and confirmed (e.g., by frequency analysis showing a single imaginary frequency), the activation energy (Ea) for that step can be calculated as the energy difference between the transition state and the reactants. According to Transition State Theory (TST), this activation energy is the primary determinant of the reaction rate constant (k). While precise rate constant prediction is complex and requires advanced computational models, the calculated activation energies provide a valuable relative measure of reaction kinetics, allowing for the comparison of different pathways and the identification of the rate-determining step.

Table 4: Hypothetical Calculated Activation Energies for a Proposed Synthesis Step of this compound (Note: These are hypothetical values for illustrative purposes.)

Reaction StepReactantsTransition StateProductsActivation Energy (Ea) (kcal/mol)
CyclizationAromatic amine intermediateCyclic transition stateDihydroquinoline intermediate25.5
DehydrogenationDihydroquinoline intermediateDehydrogenation transition stateQuinoline product18.2

Molecular Docking and Ligand-Protein Interaction Studies (strictly non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.gov This method is instrumental in understanding intermolecular interactions and is widely applied in various fields, including materials science and enzymology. In a non-clinical context, this can involve studying the binding of quinoline derivatives to model enzymes or their interaction with the surfaces of synthetic materials.

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity, often reported as a docking score in units of kcal/mol. nih.gov The results provide insights into the binding mode and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For this compound, docking studies could explore its potential to bind to the active site of a model enzyme, for instance, by identifying key amino acid residues that interact with the quinoline ring, the nitro group, or the heptyloxy chain. Such studies are foundational for understanding molecular recognition principles.

Table 5: Hypothetical Molecular Docking Results for this compound with a Model Enzyme Active Site (Note: These are hypothetical values for illustrative purposes.)

Binding ModeDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5TYR 15, PHE 82π-π Stacking with quinoline ring
1LYS 45Hydrogen bond with nitro group
1LEU 78, ILE 90Hydrophobic interaction with heptyloxy chain
2-7.9TRP 112π-π Stacking with quinoline ring
2VAL 40, ALA 85Hydrophobic interaction with heptyloxy chain

Exploratory Applications of 2 Heptyloxy 6 1 Nitroethyl Quinoline in Advanced Materials and Chemical Synthesis

Role as a Building Block in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for the application of 2-(Heptyloxy)-6-(1-nitroethyl)quinoline. The distinct functional groups within the molecule provide multiple avenues for controlled self-assembly into complex, ordered structures.

Design of Non-Covalent Assemblies (e.g., hydrogen bonding, π-π stacking)

The quinoline (B57606) ring system is known to participate in π-π stacking interactions, a phenomenon that plays a crucial role in the formation of supramolecular architectures. rsc.orgnih.govrsc.org In the case of this compound, the aromatic core can engage in face-to-face or offset stacking with neighboring molecules, leading to the formation of one-dimensional columns or more complex three-dimensional networks.

Furthermore, the presence of the nitro group introduces the possibility of hydrogen bonding. Although the nitro group itself is a weak hydrogen bond acceptor, it can interact with suitable donor groups on other molecules. More significantly, the oxygen atoms of the nitro group can participate in dipole-dipole interactions, further stabilizing the supramolecular assembly.

Potential Non-Covalent Interaction Participating Moiety Expected Outcome in Self-Assembly
π-π StackingQuinoline RingFormation of columnar or layered structures
Hydrogen BondingNitro Group (acceptor)Directional control and stabilization of assemblies
van der Waals ForcesHeptyloxy ChainControl over intermolecular spacing and packing
Dipole-Dipole InteractionsNitro Group, Ether LinkageEnhanced stability of the supramolecular structure

Exploration in Liquid Crystalline Phases or Polymeric Scaffolds

The elongated molecular shape of this compound, arising from the combination of the rigid quinoline core and the extended heptyloxy tail, is a feature often associated with liquid crystalline behavior. While not a classic rod-like mesogen, the potential for this molecule to exhibit thermotropic liquid crystal phases, such as nematic or smectic phases, warrants investigation. The balance between the attractive forces of the aromatic cores and the thermal motion of the flexible chains will be critical in determining the nature and stability of any mesophases.

In the realm of polymer science, this compound could be incorporated into polymeric scaffolds to impart specific functionalities. nih.govacs.org For instance, it could be physically blended with a polymer matrix, where the quinoline derivative might self-assemble within the polymer to create ordered domains, thereby modifying the mechanical or optical properties of the material. Alternatively, the molecule could be chemically modified to allow for its polymerization or grafting onto a polymer backbone, leading to the creation of functional materials with tailored properties for applications such as organic electronics or smart coatings.

Potential as a Ligand in Catalysis Research

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property is the foundation for the extensive use of quinoline derivatives as ligands in catalysis. thieme-connect.comresearchgate.netresearchgate.net

Design and Synthesis of Metal Complexes with this compound

This compound is anticipated to act as a monodentate or potentially a bidentate ligand, coordinating to a metal center through the quinoline nitrogen. The electronic properties of the quinoline ring, and thus its coordination behavior, are modulated by the electron-donating heptyloxy group and the electron-withdrawing nitroethyl group. The synthesis of metal complexes with this ligand could be achieved through standard coordination chemistry techniques, reacting the quinoline derivative with a suitable metal precursor. A variety of transition metals, such as palladium, platinum, rhodium, and copper, could be employed to generate a diverse range of complexes with different geometries and electronic structures. acs.org

Potential Metal Center Anticipated Coordination Mode Potential Application of the Complex
Palladium (Pd)Monodentate (N)Cross-coupling reactions, C-H activation
Rhodium (Rh)Monodentate (N)Asymmetric hydrogenation, hydroformylation
Copper (Cu)Monodentate (N)Oxidation reactions, click chemistry
Platinum (Pt)Monodentate (N)Hydrosilylation, anti-cancer drug development

Exploration in Homogeneous or Heterogeneous Catalysis (e.g., asymmetric synthesis, C-H activation)

Metal complexes of this compound hold promise for applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the solubility of the complex, which can be tuned by the heptyloxy chain, is a key advantage. These complexes could be explored as catalysts for a range of organic transformations.

Of particular interest is the field of asymmetric synthesis, where chiral ligands are used to induce enantioselectivity in chemical reactions. researchgate.netresearchgate.netnih.gov While this compound itself is not chiral, the nitroethyl group provides a handle for the introduction of chirality. For example, reduction of the nitro group to an amine followed by resolution or asymmetric synthesis could yield a chiral ligand. Metal complexes of such a chiral derivative could then be investigated as catalysts for asymmetric reactions like hydrogenation or carbon-carbon bond-forming reactions.

Another area of significant potential is C-H activation. acs.orgnih.govnih.gov The quinoline moiety is known to direct the activation of C-H bonds, and metal complexes of this compound could be designed to catalyze the functionalization of otherwise unreactive C-H bonds, offering more efficient and atom-economical synthetic routes to complex molecules.

Applications in Sensing and Molecular Recognition Systems (non-biological sensing)

Quinoline derivatives are well-known for their fluorescent properties and have been widely used in the development of chemical sensors. rsc.orgmdpi.comrsc.orgnanobioletters.com The quinoline core of this compound is expected to be fluorescent, and its emission properties could be sensitive to the local environment.

This sensitivity could be exploited for the development of sensors for various analytes. For example, the nitro group, being electron-withdrawing, can quench the fluorescence of the quinoline core. Upon interaction with an analyte that alters the electronic properties of the nitro group, a change in fluorescence intensity or wavelength could be observed. This mechanism could be utilized for the detection of nitroaromatic compounds, which are components of many explosives.

Furthermore, the quinoline nitrogen can act as a binding site for metal ions. Coordination of a metal ion to the quinoline ring would likely perturb the electronic structure of the molecule, leading to a change in its photophysical properties. This could form the basis for a fluorescent sensor for specific metal ions. The selectivity of such a sensor could be tuned by modifying the substituents on the quinoline ring. The heptyloxy chain could also play a role in modulating the sensor's response by influencing its solubility and interaction with the analyte. Molecular recognition principles, where the size, shape, and electronic properties of a binding site are tailored for a specific analyte, would be central to the design of such sensing systems. researchgate.netnih.govresearchgate.net

Chemo-Sensor Development for Specific Analytes

The quinoline moiety is a prominent fluorophore utilized in the design of fluorescent chemosensors. nih.gov The development of sensors based on this compound could leverage the inherent fluorescence of the quinoline ring, which is highly sensitive to its electronic environment. The electron-donating heptyloxy group may enhance the fluorescence quantum yield, while the strongly electron-withdrawing nitro group is a known fluorescence quencher. This built-in quenching mechanism is ideal for designing "turn-on" fluorescent sensors.

In a potential sensing mechanism, the nitro group could be chemically transformed or involved in a specific interaction with an analyte (e.g., reduction by certain metal ions or biological thiols). Such an interaction would disrupt the photoinduced electron transfer (PET) quenching process, leading to a significant enhancement in fluorescence intensity. The long alkyl chain of the heptyloxy group could also be used to tune the sensor's solubility in different media and potentially create specific binding pockets for analytes. For instance, quinoline-based sensors have been successfully developed for detecting metal ions like Al³⁺ and Fe²⁺ through distinct fluorescent or colorimetric responses. bohrium.com

Table 1: Hypothetical Chemo-Sensor Response Profile This table illustrates a potential response based on the "turn-on" mechanism for a generic analyte. Data is representative of typical quinoline-based sensor performance.

ParameterValue
Analyte Metal Cation (e.g., Fe²⁺)
Mechanism Analyte-induced reduction of nitro group, inhibiting PET quenching
Excitation Wavelength (λex) ~350 nm
Emission Wavelength (λem) ~450 nm (blue-green)
Response Type Fluorescence "Turn-On"
Detection Limit (LOD) 10⁻⁷–10⁻⁸ M bohrium.com
Selectivity High (hypothesized based on specific nitro-analyte interaction)

Fluorescence Probes for Environmental or Industrial Monitoring

Extending its role as a chemosensor, this compound could be adapted as a robust fluorescence probe for monitoring specific substances in environmental or industrial settings. The nitroaromatic functionality is particularly sensitive to reductive environments. This makes the compound a candidate for detecting reducing agents, nitroreductase enzyme activity, or hypoxic conditions in biological systems, which are relevant to environmental bioremediation and medical diagnostics.

Furthermore, quinoline-based probes have been designed to detect explosives like 2,4,6-trinitrophenol (TNP) in water, where the electron-rich quinoline interacts with the electron-deficient analyte. The specific electronic and steric profile of this compound could be optimized for detecting other nitroaromatic pollutants or hazardous industrial chemicals through fluorescence quenching or enhancement mechanisms. The lipophilic heptyloxy chain could facilitate its incorporation into polymer films or membranes for solid-state sensing devices.

Utilization in Advanced Electronic or Photonic Materials

Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs) Precursors

Quinoline derivatives are foundational materials in OLED technology, most famously represented by Tris-(8-hydroxyquinoline)aluminum (Alq₃). dergipark.org.trresearchgate.net The subject compound, with its donor (heptyloxy) and acceptor (nitroethyl) substituents, possesses an intrinsic intramolecular charge transfer (ICT) character, which is highly desirable for emissive materials in OLEDs. The heptyloxy group can improve solubility and film-forming properties, while the combination of substituents allows for tuning of the HOMO/LUMO energy levels and, consequently, the emission color. uconn.edu

This compound could serve as a precursor for a metal-ligand complex, analogous to Alq₃, potentially leading to new phosphorescent emitters. Alternatively, it could be used as a fluorescent dopant in a host material, where its ICT properties could lead to emission in the yellow-red region of the spectrum. The performance of such devices would depend on factors like quantum efficiency, brightness, and operational stability. mdpi.com

Table 2: Representative Performance of Quinoline-Based OLEDs This table shows typical data for OLEDs using quinoline derivatives to provide context. It does not represent data for the specific title compound.

Device StructureEmissive MaterialMax. Emission (nm)Max. Brightness (cd/m²)Max. Efficiency (cd/A)Ref.
ITO/TPD/Zn(Cl₂q)₂/Alq₃/LiF/AlZn(Cl₂q)₂545363- mdpi.com
ITO/α-NPD/ZnStq_H:PVK/BCP/Alq₃/LiF/AlZnStq_H59025951.21 mdpi.com
ITO/NPB/DMeOBQ/CsF/AlDMeOBQ425-- researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Materials with significant second-order NLO properties are crucial for technologies like optical frequency conversion and high-speed information processing. mdpi.com A key requirement for a high molecular second-order polarizability (β) is a molecular structure with a strong electronic asymmetry, typically a "push-pull" system where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge. nih.gov

This compound fits this molecular design perfectly. The electron-donating heptyloxy group ("push") and the electron-withdrawing nitroethyl group ("pull") are linked through the conjugated quinoline system. This arrangement facilitates a significant change in dipole moment upon electronic excitation, which is the origin of NLO activity. Theoretical calculations using methods like Density Functional Theory (DFT) would be the first step to predict the hyperpolarizability of this molecule, comparing it with known NLO materials like quinoline-1,3-benzodioxole chalcone. rsc.org For bulk NLO effects, the material must crystallize in a non-centrosymmetric space group. mdpi.com

Role as a Precursor for Novel Reagents or Synthons in Organic Synthesis

Beyond its potential use as a functional material, this compound is a versatile synthetic intermediate. The functional groups on the quinoline scaffold can be selectively transformed to create a variety of other useful molecules.

The most prominent transformation is the reduction of the nitro group. The 1-nitroethyl group can be readily reduced to a 1-aminoethyl group, yielding 6-(1-aminoethyl)-2-(heptyloxy)quinoline . This resulting primary amine is a valuable synthetic handle. It can be used in a wide range of reactions, including:

Amide or sulfonamide formation: Reaction with acyl chlorides or sulfonyl chlorides to attach various functional moieties.

N-alkylation or N-arylation: To build more complex structures.

Formation of Schiff bases and subsequent heterocycles: Condensation with aldehydes or ketones can lead to imines, which can be further cyclized to form new heterocyclic systems fused to or substituted on the quinoline core.

This transformation converts the electron-withdrawing nature of the 6-substituent into an electron-donating one, which would drastically alter the electronic and photophysical properties of the quinoline system, providing a route to a different class of functional molecules from a single precursor.

Challenges and Future Research Directions for 2 Heptyloxy 6 1 Nitroethyl Quinoline

Overcoming Synthetic Difficulties and Improving Scalability

The synthesis of polysubstituted quinolines like 2-(heptyloxy)-6-(1-nitroethyl)quinoline is often a multi-step process, and achieving high yields and scalability can be challenging. nih.gov Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and can lead to a mixture of products, complicating purification. nih.gov The Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, offers a more direct route, but regioselectivity can be an issue with unsymmetrical ketones. nih.gov

For the target molecule, the introduction of the heptyloxy group at the 2-position and the 1-nitroethyl group at the 6-position presents distinct synthetic challenges. The heptyloxy group is typically introduced via nucleophilic substitution on a 2-chloroquinoline precursor. The 1-nitroethyl group at the 6-position is less common and may require a multi-step sequence, potentially involving nitration of the quinoline ring followed by functional group manipulation. A significant hurdle in the synthesis of the 1-nitroethyl group is the control of stereochemistry at the chiral center, which can be crucial for its biological activity.

Future research should focus on developing more efficient and scalable synthetic routes. This could involve the exploration of novel catalytic systems, such as transition metal-catalyzed cross-coupling reactions, to introduce the substituents with high selectivity. mdpi.com Microwave-assisted organic synthesis could also be employed to reduce reaction times and improve yields. nih.govmdpi.com Furthermore, the use of nanomaterial-based catalysts has shown promise in improving the efficiency of quinoline synthesis and could be a valuable area of investigation. nih.gov

Table 1: Potential Synthetic Challenges and Proposed Solutions

Synthetic ChallengeProposed Solution
Low overall yieldOptimization of reaction conditions (temperature, solvent, catalyst), exploration of microwave-assisted synthesis. nih.govmdpi.com
Poor regioselectivityUse of directing groups, development of highly selective catalysts.
Stereochemical control of the nitroethyl groupAsymmetric synthesis using chiral catalysts or auxiliaries.
Scalability of the synthesisDevelopment of continuous flow processes, use of solid-supported reagents and catalysts.

Unexplored Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is expected to be influenced by the electronic properties of its substituents. The electron-donating heptyloxy group at the 2-position and the electron-withdrawing nitroethyl group at the 6-position create a unique electronic profile that could lead to novel reactivity. The nitro group, in particular, is a versatile functional group that can participate in a variety of transformations. nih.gov

The nitroalkane moiety can undergo reactions such as the Nef reaction to be converted into a carbonyl group, or it can be reduced to an amino group, providing a handle for further functionalization. The presence of the nitro group also activates the quinoline ring for certain nucleophilic aromatic substitution reactions. researchgate.net

Future research could explore the unconventional reactivity of this molecule. For instance, the nitro group could be used to direct cycloaddition reactions, potentially leading to the synthesis of novel heterocyclic systems. nih.gov The possibility of intramolecular reactions between the heptyloxy and nitroethyl groups under specific conditions could also be investigated. Understanding these reactivity patterns will be crucial for the development of this compound for various applications.

Development of Advanced Computational Models for Precise Property Prediction

Computational modeling has become an indispensable tool in modern chemistry for predicting the properties and activities of new molecules, thereby reducing the time and cost of experimental work. mdpi.com For quinoline derivatives, quantitative structure-activity relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to correlate their three-dimensional structures with their biological activities. nih.govresearchgate.net

The development of robust computational models for this compound could provide valuable insights into its physicochemical properties, spectroscopic characteristics, and potential biological activities. Density Functional Theory (DFT) calculations could be employed to understand its electronic structure and reactivity. researchgate.net Molecular docking studies could be used to predict its binding affinity to various biological targets. researchgate.net

A significant challenge in developing accurate predictive models is the need for a sufficiently large and diverse dataset of related compounds with experimentally determined properties. Future research should focus on synthesizing a library of analogues of this compound and evaluating their properties to build and validate these computational models.

Table 2: Computational Approaches for Property Prediction

Computational MethodPredicted Property
3D-QSAR (CoMFA, CoMSIA)Biological activity (e.g., anticancer, antimalarial). nih.govresearchgate.net
Density Functional Theory (DFT)Electronic structure, reactivity, spectroscopic properties. researchgate.net
Molecular DockingBinding affinity to biological targets. researchgate.net
Molecular Dynamics (MD) SimulationsConformational analysis, interaction with biological membranes. researchgate.net

Integration of this compound into Multifunctional Materials Systems

Quinoline derivatives are not only important in medicinal chemistry but also have applications in materials science, for instance, as components of dyes, catalysts, and smart materials. mdpi.com The unique structure of this compound, with its long alkyl chain and polar nitro group, suggests that it could be a valuable building block for multifunctional materials.

The heptyloxy group could impart liquid crystalline properties or enhance solubility in organic polymers. The nitro group could act as a sensor for certain analytes or as a precursor for generating other functional groups within a material. The quinoline core itself possesses interesting photophysical properties that could be exploited in the design of organic light-emitting diodes (OLEDs) or fluorescent probes.

Future research could focus on the synthesis of polymers and coordination complexes incorporating the this compound moiety. The self-assembly properties of this molecule could also be investigated to create ordered nanostructures with specific functions.

Emerging Academic Applications Beyond Current Scope

While the initial interest in a novel quinoline derivative might be driven by its potential pharmacological activity, its unique structure could open doors to unforeseen applications in other academic disciplines. The field of chemical biology, for instance, could utilize this compound as a molecular probe to study biological processes. Its fluorescent properties, if any, could be harnessed for cellular imaging.

The presence of a chiral center in the 1-nitroethyl group makes it a candidate for studies in stereoselective recognition and catalysis. It could potentially act as a chiral ligand for asymmetric catalysis or as a chiral selector in separation science.

Future academic research should adopt an exploratory approach to uncover novel applications of this compound. This could involve screening the compound against a wide range of biological targets and investigating its interactions with various chemical and physical stimuli.

Interdisciplinary Research Opportunities Involving Advanced Chemical Sciences

The full potential of this compound can only be realized through interdisciplinary collaboration. The synthesis and characterization of this compound would require expertise in synthetic organic chemistry and analytical chemistry. Understanding its biological activity would necessitate collaboration with pharmacologists and biochemists. The development of computational models would involve computational chemists and bioinformaticians.

Furthermore, its integration into materials science would require partnerships with polymer chemists and materials scientists. The exploration of its photophysical properties would benefit from the expertise of photochemists and physicists. Such interdisciplinary efforts will be crucial for translating the fundamental chemical properties of this molecule into practical applications.

Q & A

Q. What precautions are necessary for handling this compound given its potential toxicity?

  • Methodology : Follow GHS Category 4 guidelines: use fume hoods, nitrile gloves, and lab coats. Store in airtight containers under inert gas (N₂). Monitor acute toxicity via OECD 423 guidelines (oral/ dermal LD₅₀ in rodents) and dispose of waste via incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.